Cas no 4228-91-5 (1H-Benzimidazole,7-chloro-5-nitro-2-(trifluoromethyl)-)

1H-Benzimidazole,7-chloro-5-nitro-2-(trifluoromethyl)- structure
4228-91-5 structure
Product Name:1H-Benzimidazole,7-chloro-5-nitro-2-(trifluoromethyl)-
CAS No:4228-91-5
MF:C8H3ClF3N3O2
MW:265.576530694962
CID:333702
PubChem ID:20213
Update Time:2025-04-19

1H-Benzimidazole,7-chloro-5-nitro-2-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole,7-chloro-5-nitro-2-(trifluoromethyl)-
    • 4-chloro-6-nitro-2-(trifluoromethyl)-1H-benzimidazole
    • 4228-91-5
    • BRN 0962224
    • SCHEMBL8855468
    • HNDQGIJHWSTKDW-UHFFFAOYSA-N
    • 4-Chloro-6-nitro-2-(trifluoromethyl)benzimidazole
    • BENZIMIDAZOLE, 4-CHLORO-6-NITRO-2-(TRIFLUOROMETHYL)-
    • DTXSID60195108
    • Inchi: 1S/C8H3ClF3N3O2/c9-4-1-3(15(16)17)2-5-6(4)14-7(13-5)8(10,11)12/h1-2H,(H,13,14)
    • InChI Key: HNDQGIJHWSTKDW-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC2=C1N=C(C(F)(F)F)N2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 263.97886
  • Monoisotopic Mass: 264.987
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 74.5A^2

Experimental Properties

  • Density: 1.742±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 206-208 ºC
  • Boiling Point: 381.8°Cat760mmHg
  • Flash Point: 184.7°C
  • Refractive Index: 1.612
  • Solubility: Very slightly soluble (0.15 g/l) (25 º C),
  • PSA: 68.92
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